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Compound Name: A-485

Cat. No.: B605051

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic differences between the
p300/CBP histone acetyltransferase (HAT) inhibitor A-485 and other notable HAT inhibitors.
The information is supported by experimental data to assist researchers in selecting the
appropriate tool compound for their studies.

Introduction to p300/CBP Inhibition

The paralogous histone acetyltransferases p300 (E1A-associated protein p300) and CBP
(CREB-binding protein) are critical transcriptional co-activators that play a central role in
regulating gene expression through the acetylation of histone and non-histone proteins. Their
dysregulation is implicated in various diseases, particularly cancer, making them attractive
therapeutic targets. A-485 is a potent and selective catalytic inhibitor of p300/CBP, competing
with acetyl-CoA for the enzyme's active site.[1][2] This guide will compare A-485 to other
p300/CBP inhibitors, including older compounds like C646 and newer agents such as iP300w,
CPI-1612, CCS1477, and the dual BET/p300/CBP inhibitor NEO2734.

Quantitative Comparison of HAT Inhibitor Potency
and Cellular Effects

The following tables summarize the biochemical and cellular potencies of A-485 in comparison
to other selected HAT inhibitors.
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Table 1: Biochemical Potency against p300/CBP

Inhibitor Target(s) p300 ICso0 (NM) CBP ICso (nM) Notes
Acetyl-CoA
A-485 p300/CBP 9.8[3] 2.6[3] competitive
inhibitor.[1]
iP300w p300/CBP 15.8[3] N/A
CPI-1612 p300/CBP 10.7[3] N/A
Less potent than
C646 p300/CBP ~320 ~400 S
newer inhibitors.
Targets the
p300/CBP Kd: 1.3 nM Kd: 1.7 nM bromodomain,
CCs1477 _ _
Bromodomain (p300) (CBP) not the catalytic
HAT domain.
bual Also targets
ua
NEO2734 Kd: 31 nM (p300) Kd: 19 nM (CBP) BRD4 with a Kd
BET/p300/CBP

of 6 nM.[4]

N/A: Data not readily available in the searched literature.

Table 2: Cellular Activity of p300/CBP Inhibitors
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Inhibitor Cell Line Assay ICs0 (UM) Key Findings
Selectively
H3K27ac N
A-485 PC-3 (Prostate) o ~0.1 inhibits H3K27ac
Inhibition
and H3K18ac.[5]
Selectively
Hematological & inhibits
Prostate Cancer Proliferation Varies proliferation in

Lines certain cancer
lineages.[1]
) ) ) More potent than
iP300w MCF-7 (Breast) Proliferation [3]
A-485
) ) Most potent of
CPI-1612 MCF-7 (Breast) Proliferation [3]
the three
Retains activity
CCsi4r7 22Rv1 (Prostate)  Proliferation 0.08 in BET inhibitor-

resistant cells.[6]

VCaP, LNCaP95

Effective in AR-

Proliferation <0.1 splice variant
(Prostate) )
driven models.[5]
) ] Median ICso:
NEO2734 DLBCL Models Proliferation 0.157

More potent than
single-agent BET
or p300/CBP
inhibitors.[4]

Prostate Cancer
Models

Proliferation

Effective in JQ1-

resistant cells

Phenotypic Differences and Mechanisms of Action

A-485 and other p300/CBP inhibitors induce a range of phenotypic effects that are largely

dependent on the cellular context and the specific transcription factors regulated by p300/CBP

in that context.
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A-485:

e Mechanism: A-485 is an acetyl-CoA competitive inhibitor, directly blocking the catalytic
activity of p300 and CBP.[1] This leads to a reduction in histone acetylation, particularly at
H3K27 and H3K18.[5]

» Phenotypic Effects:

o Anti-proliferative Activity: A-485 selectively inhibits the proliferation of certain cancer cell
lines, notably hematological malignancies and androgen receptor (AR)-positive prostate
cancer.[1]

o Transcriptional Reprogramming: It has been shown to inhibit the androgen receptor
transcriptional program in both androgen-sensitive and castration-resistant prostate
cancer.[1]

o Apoptosis and Cell Cycle: While specific comparative data on apoptosis and cell cycle
arrest for A-485 versus iP300w and CPI-1612 is limited in the searched literature,
p300/CBP inhibition, in general, is known to induce these effects in sensitive cell lines.

Comparison with Other HAT Inhibitors:

e IP300w and CPI-1612: These inhibitors, belonging to different chemical scaffolds (spiro-
hydantoin and aminopyridine, respectively), have demonstrated greater biochemical and
cellular potency than A-485 in comparative studies.[3] The order of potency for both
biochemical inhibition and cell growth inhibition is generally CPI-1612 > iP300w > A-485.[3]
This suggests that for studies requiring maximal target engagement at lower concentrations,
CPI-1612 may be a more suitable tool.

e C646: An older, widely used p300/CBP inhibitor, C646 is significantly less potent than A-485
and the newer generation inhibitors.[5] While it has been instrumental in early studies of
p300/CBP function, its lower potency and potential for off-target effects at higher
concentrations make A-485 and other newer inhibitors preferable for many applications.

e CCS1477: This inhibitor targets the bromodomain of p300/CBP, which is responsible for
"reading" acetylated lysine residues, rather than the catalytic HAT domain that "writes" them.
This represents a distinct mechanism of action. Phenotypically, CCS1477 has shown efficacy
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in prostate cancer models, including those resistant to BET inhibitors, highlighting a
differentiated mode of action.[5][6]

NEO2734: As a dual inhibitor of BET bromodomains and p300/CBP, NEO2734 has a broader
mechanism of action. It has demonstrated superior potency in some cancer models
compared to single-agent BET or p300/CBP inhibitors.[4] This makes it a valuable tool for
investigating the synergistic effects of targeting both "reader" and "writer" epigenetic
regulators.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9]
Materials:

o Cells of interest

96-well cell culture plates

Complete culture medium

HAT inhibitors (A-485, etc.) dissolved in a suitable solvent (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
Microplate reader
Procedure:

e Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.
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» Prepare serial dilutions of the HAT inhibitors in complete culture medium.

e Remove the overnight culture medium from the cells and replace it with the medium
containing the various concentrations of inhibitors. Include a vehicle control (e.g., DMSO).

e Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified
incubator with 5% CO:-.

e Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable
cells to metabolize the MTT into formazan crystals.

e Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.

» Read the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

High-Content Microscopy for Histone Acetylation

This protocol is a general guideline for immunofluorescence staining of histone modifications in
a 96-well plate format for high-content imaging.

Materials:

o Cells of interest

o 96-well, black-walled, clear-bottom imaging plates

e HAT inhibitors

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS (Permeabilization Buffer)

» Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

e Primary antibody against the histone mark of interest (e.g., anti-H3K27ac)
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e Fluorescently labeled secondary antibody

o DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

e High-content imaging system

Procedure:

e Seed cells in a 96-well imaging plate and allow them to adhere overnight.
o Treat cells with HAT inhibitors for the desired time.

e Fix the cells with 4% PFA for 15 minutes at room temperature.

» Wash the cells three times with PBS.

o Permeabilize the cells with Permeabilization Buffer for 10 minutes.

e Wash three times with PBS.

» Block non-specific antibody binding with Blocking Buffer for 1 hour.
 Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.
o Wash three times with PBS.

 Incubate with the fluorescently labeled secondary antibody and DAPI diluted in Blocking
Buffer for 1 hour at room temperature, protected from light.

e Wash three times with PBS.
o Add PBS to the wells and acquire images using a high-content imaging system.

e Analyze the images to quantify the fluorescence intensity of the histone mark per nucleus.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for p300/CBP Activity
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While a specific, detailed step-by-step protocol for a p300/CBP TR-FRET assay was not found
in the initial searches, the general principle involves a donor fluorophore (e.g., Europium-
labeled anti-histone antibody) and an acceptor fluorophore (e.g., a fluorescently labeled acetyl-
lysine tracer) that come into proximity when the histone substrate is acetylated by p300/CBP.
The FRET signal is proportional to the enzyme activity. Commercial kits, such as those based
on LanthaScreen™ technology, are often used for this purpose and come with detailed
protocols.
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Caption: A-485 inhibits p300/CBP, preventing histone acetylation.

Experimental Workflow for Comparing HAT Inhibitors

Workflow for Comparing HAT Inhibitor Phenotypes
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Caption: A workflow for comparing the effects of different HAT inhibitors.

Logical Relationship of HAT Inhibitor Classes

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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